3-(Dodecylthio)butyronitrile
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Overview
Description
3-(Dodecylthio)butyronitrile is an organic compound with the molecular formula C16H31NS It is a nitrile derivative featuring a dodecylthio group attached to a butyronitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylthio)butyronitrile typically involves the reaction of butyronitrile with dodecylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the nucleophilic substitution of the nitrile group by the dodecylthio group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylthio)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dodecylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
3-(Dodecylthio)butyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dodecylthio)butyronitrile involves its interaction with specific molecular targets. The dodecylthio group can interact with hydrophobic regions of proteins or membranes, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dodecylthio)butanenitrile
- 3-(Dodecylthio)propionitrile
- 3-(Dodecylthio)valeronitrile
Uniqueness
3-(Dodecylthio)butyronitrile is unique due to its specific combination of a long alkyl chain and a nitrile group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
93918-85-5 |
---|---|
Molecular Formula |
C16H31NS |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
3-dodecylsulfanylbutanenitrile |
InChI |
InChI=1S/C16H31NS/c1-3-4-5-6-7-8-9-10-11-12-15-18-16(2)13-14-17/h16H,3-13,15H2,1-2H3 |
InChI Key |
LWJYQMDILSTVNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(C)CC#N |
Origin of Product |
United States |
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